molecular formula C12H10BrF4NO B6294556 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine CAS No. 2271442-91-0

1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine

Cat. No.: B6294556
CAS No.: 2271442-91-0
M. Wt: 340.11 g/mol
InChI Key: HOMXHXCTUSWLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine is a chemical compound with the molecular formula C12H10BrF4NO and a molecular weight of 340.12 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoyl pyrrolidine structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine typically involves the reaction of 2-bromo-6-fluoro-3-(trifluoromethyl)benzoyl chloride with pyrrolidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products such as carboxylic acids or ketones.

    Reduction: Reduced products such as alcohols or amines.

Scientific Research Applications

1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The presence of bromine, fluorine, and trifluoromethyl groups enhances its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct reactivity and binding characteristics. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF4NO/c13-10-7(12(15,16)17)3-4-8(14)9(10)11(19)18-5-1-2-6-18/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMXHXCTUSWLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2Br)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.